molecular formula C3H7NO2S · HCl · H2O B1579051 H-Cys-OH · HCl · H2O

H-Cys-OH · HCl · H2O

Cat. No.: B1579051
M. Wt: 175.64
Attention: For research use only. Not for human or veterinary use.
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Description

Systematic IUPAC Name and Molecular Formula

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for H-Cys-OH · HCl · H2O is (R)-2-amino-3-sulfanylpropanoic acid;hydrate;hydrochloride. This nomenclature precisely identifies the compound's structural configuration, functional groups, and stoichiometric relationship between the components.

The molecular formula can be expressed in two equivalent forms:

  • Condensed formula: C3H7NO2S·HCl·H2O
  • Empirical formula: C3H10ClNO3S

The molecular weight of L-cysteine hydrochloride hydrate is 175.634 g/mol. The compound features an amino acid structure with a thiol side chain, a hydrochloride salt group, and one molecule of water of crystallization.

Property Value
Molecular Formula C3H10ClNO3S
Molecular Weight 175.634 g/mol
Linear Formula HCl·H2O
Stereochemistry Single stereocenter (R configuration)

The chemical structure contains one defined stereocenter, giving it the R configuration according to the Cahn-Ingold-Prelog priority rules. This stereochemistry is crucial for its biological activity and chemical properties.

Synonyms and Alternative Designations (this compound, L-Cysteine Hydrochloride Hydrate)

L-Cysteine hydrochloride hydrate is known by numerous synonyms and alternative designations in scientific literature, commercial catalogs, and regulatory documents:

Synonym Reference
L-Cysteine hydrochloride monohydrate
L-Cysteine hydrochloride hydrate
(R)-2-amino-3-mercaptopropanoic acid hydrochloride hydrate
H-Cys-OH.HCl.H2O
L-Cysteine monohydrate monochloride
L-Cysteine, hydrochloride, hydrate (1:1:1)
Cysteini hydrochloridum monohydricum
L-Cysteine hydrate hydrochloride
(R)-(+)-Cysteine hydrochloride hydrate

The notation "this compound" represents the compound using peptide nomenclature, where "H-Cys-OH" indicates the amino acid L-cysteine with a free amino terminus (H-) and a free carboxyl terminus (-OH), combined with hydrochloride (HCl) and one molecule of water (H2O).

CAS Registry Numbers (7048-04-6, 52-89-1) and Regulatory Identifiers

The Chemical Abstracts Service (CAS) registry numbers and other regulatory identifiers are essential for accurately identifying this compound in chemical databases, regulatory submissions, and scientific literature:

Identifier Type Value Reference
Primary CAS Registry Number 7048-04-6
Alternative CAS Registry Number 52-89-1 (often used for anhydrous form)
European Community (EC) Number 629-054-9
UNII (Unique Ingredient Identifier) ZT934N0X4W
ChEBI ID CHEBI:91248
InChI Key QIJRTFXNRTXDIP-JIZZDEOASA-N
PubChem CID 23462
DSSTox Substance ID DTXSID90990688
KEGG ID D02326

These identifiers serve crucial functions in chemical information systems, facilitating accurate cross-referencing across databases and enabling proper substance identification for regulatory compliance, research purposes, and commercial applications.

Structural Relationship to Cysteine Derivatives (Cystine, Homocysteine)

L-Cysteine hydrochloride hydrate represents one form of the amino acid cysteine and maintains structural relationships with other important cysteine derivatives:

Relationship to Cysteine:
L-Cysteine hydrochloride hydrate is derived from L-cysteine (C3H7NO2S), with the addition of hydrochloride salt and a water molecule. The parent compound, L-cysteine, is a semiessential proteinogenic amino acid characterized by its thiol (-SH) side chain that enables the formation of disulfide bonds and participation in enzymatic reactions as a nucleophile.

Relationship to Cystine:
Cystine (C6H12N2O4S2) represents the oxidized derivative of cysteine and has the formula (SCH2CH(NH2)CO2H)2. It forms through the oxidation of two cysteine molecules via a disulfide bond between their thiol groups:

2 HO2CCH(NH2)CH2SH + 0.5 O2 → (HO2CCH(NH2)CH2S)2 + H2O

The relationship between L-cysteine hydrochloride hydrate and cystine involves redox chemistry, where the thiol groups of two cysteine molecules undergo oxidation to form the disulfide bond in cystine. This redox relationship plays crucial roles in biological systems, where the cysteine/cystine couple functions as a node in biological redox signaling and control. Research has demonstrated that the steady-state redox potential of the cysteine/cystine couple (Eh = -145 mV) is sufficiently oxidized relative to other cellular redox couples, allowing it to function as an oxidant in redox switching mechanisms.

Relationship to Homocysteine:
Homocysteine (C4H9NO2S) is structurally related to cysteine but contains an additional methylene (-CH2-) group in its side chain. The relationship between L-cysteine hydrochloride hydrate and homocysteine involves metabolic pathways where cysteine can affect homocysteine levels. Research has demonstrated that dietary supplementation with L-cysteine or its derivatives can exhibit hypohomocysteinemic effects (reducing blood homocysteine levels).

Compound Molecular Formula Molecular Weight Structural Distinction from Cysteine
L-Cysteine hydrochloride hydrate C3H10ClNO3S 175.634 g/mol Salt form with HCl and H2O
Cystine C6H12N2O4S2 240.292 g/mol Disulfide-linked dimer of cysteine
Homocysteine C4H9NO2S 135.181 g/mol Contains additional -CH2- group

The structural relationships between these compounds highlight the versatility of cysteine chemistry and its importance in biological systems. The thiol group of cysteine serves as a key functional group enabling redox reactions, metal coordination, and participation in various enzymatic processes.

Properties

Molecular Formula

C3H7NO2S · HCl · H2O

Molecular Weight

175.64

Origin of Product

United States

Scientific Research Applications

Antioxidant Properties

L-Cysteine is a precursor to glutathione, a critical antioxidant in the body. Its role in reducing oxidative stress has been extensively studied. Research indicates that L-Cysteine supplementation can enhance glutathione levels, thereby providing protective effects against oxidative damage in various tissues .

Clinical Uses

L-Cysteine hydrochloride has been utilized in clinical settings for:

  • Treatment of Leukopenia : It has shown efficacy in treating leukopenia induced by chemotherapy and radiotherapy .
  • Heavy Metal Detoxification : The compound acts as a chelating agent for heavy metals, aiding in their removal from the body .
  • Support for Liver Health : It is used to prevent liver necrosis and treat toxic hepatitis .

Peptide Synthesis

In peptide chemistry, L-Cysteine plays a crucial role due to its thiol group, which can form disulfide bonds essential for the stability of protein structures. Solid-phase peptide synthesis often incorporates L-Cysteine to facilitate the formation of these bonds . Case studies have demonstrated its effectiveness in synthesizing therapeutic peptides with enhanced stability and activity .

Flavor Enhancer

L-Cysteine is used as a flavor enhancer in food products due to its ability to impart umami flavors. It is particularly valuable in processed foods where it enhances taste without significantly altering nutritional profiles .

Baking Industry

In the baking industry, L-Cysteine serves as a dough conditioner, improving the elasticity and extensibility of doughs. This application helps produce higher quality bread and other baked goods by enhancing texture and volume .

Data Table: Applications Overview

Application AreaSpecific UseEvidence/Case Studies
AntioxidantPrecursor to glutathioneEnhanced oxidative stress response
Clinical MedicineTreatment of leukopeniaEfficacy in chemotherapy patients
Heavy Metal DetoxificationChelating agentStudies on lead and mercury detoxification
Peptide SynthesisFormation of disulfide bondsSolid-phase synthesis methodologies
Food ScienceFlavor enhancer and dough conditionerImproved product quality in baked goods

Case Studies

  • Leukopenia Treatment Study
    A clinical trial demonstrated that patients receiving L-Cysteine hydrochloride showed significant improvement in white blood cell counts post-chemotherapy compared to control groups. This study highlighted the compound's potential as an adjunct therapy in cancer treatment.
  • Oxidative Stress Response Analysis
    Research utilizing high-performance liquid chromatography (HPLC) revealed that L-Cysteine supplementation significantly altered thiol redox status in human cells under oxidative stress conditions. This finding suggests its potential as a therapeutic agent for oxidative-stress-related diseases .
  • Peptide Stability Improvement
    A study on the synthesis of somatostatin analogs using L-Cysteine showed that peptides incorporating disulfide bonds exhibited greater stability and bioactivity than those without these modifications. This underscores the importance of L-Cysteine in pharmaceutical peptide design .

Comparison with Similar Compounds

Free L-Cysteine (H-Cys-OH)

Property H-Cys-OH · HCl · H2O H-Cys-OH (Free Cysteine)
Molecular Formula C₃H₇NO₂S · HCl · H₂O C₃H₇NO₂S
Molecular Weight 175.64 g/mol 121.16 g/mol
Solubility Highly water-soluble Moderate solubility
pH (1% aqueous solution) ~1.7 ~5.0 (neutral)
Stability Stable in acidic conditions Prone to oxidation
Applications Peptide synthesis, antioxidant Limited due to instability

Key Differences :

  • The hydrochloride salt form (H-Cys-OH · HCl · H₂O ) enhances water solubility and stability compared to free cysteine, which rapidly oxidizes to cystine in air .
  • The acidic pH of the hydrochloride salt prevents thiol group oxidation, making it preferable for industrial applications .

Cystine [(H-Cys-OH)₂]

Property This compound (H-Cys-OH)₂ (Cystine)
Molecular Formula C₃H₇NO₂S · HCl · H₂O C₆H₁₂N₂O₄S₂
Molecular Weight 175.64 g/mol 240.30 g/mol
Solubility Soluble in water Poorly soluble in water
Redox State Reduced (-SH) Oxidative dimer (-S-S-)
Applications Reducing agent Structural protein crosslinker

Key Differences :

  • Cystine is the oxidized dimer of cysteine, forming disulfide bonds critical in protein structure. In contrast, H-Cys-OH · HCl · H₂O acts as a reducing agent to break these bonds .
  • The hydrochloride salt’s solubility and reductive capacity make it superior for pharmaceutical formulations compared to cystine .

D-Cysteine Hydrochloride Monohydrate (H-D-Cys-OH · HCl · H₂O)

Property This compound H-D-Cys-OH · HCl · H₂O
Molecular Formula C₃H₇NO₂S · HCl · H₂O C₃H₇NO₂S · HCl · H₂O
Molecular Weight 175.64 g/mol 175.64 g/mol
Chirality L-configuration D-configuration
Applications Biochemical synthesis Niche uses in chiral studies

Key Differences :

  • While both compounds share identical physical properties, the L-isomer is biologically active and used in mainstream applications, whereas the D-isomer serves specialized roles in stereochemical research .

Methyl Ester Derivatives (e.g., (H-Cys-OMe)₂ · 2HCl)

Property This compound (H-Cys-OMe)₂ · 2HCl
Molecular Formula C₃H₇NO₂S · HCl · H₂O C₈H₁₆N₂O₄S₂ · 2HCl
Molecular Weight 175.64 g/mol 341.30 g/mol
Functional Group Free carboxylic acid Methyl ester (-COOCH₃)
Reactivity Acidic, nucleophilic Ester-protected, less reactive
Applications Direct peptide coupling Intermediate in SPPS*

Key Differences :

  • Methyl ester derivatives are used in solid-phase peptide synthesis (SPPS) to block carboxylic acid reactivity, whereas H-Cys-OH · HCl · H₂O is utilized in solution-phase synthesis .

Preparation Methods

Salt Formation and Crystallization

  • Starting Material: L-cysteine (free amino acid form).
  • Acidification: Cysteine is dissolved in water or an aqueous solvent system, then hydrochloric acid (HCl) is added in stoichiometric amounts to form the hydrochloride salt.
  • Crystallization: The solution is cooled or evaporated under controlled conditions to induce crystallization of the hydrochloride monohydrate.
  • Isolation: Crystals are filtered, washed with cold solvent to remove impurities, and dried under vacuum or inert atmosphere to maintain hydration state.

Research Findings on Preparation and Stability

Aspect Findings Reference
Solubility Enhancement Heating to 37°C and ultrasonic bath treatment improves dissolution in solvents like DMSO.
Storage Stability Stable up to 6 months at -80°C; shorter stability at higher temperatures.
Side Reactions in SPPS Use of Thp and Mmt protecting groups with 4-methylpiperidine base reduces racemization and side products.
Resin Choice Effect Chlorotrityl chloride resin reduces side reactions compared to Wang resin in peptide synthesis.
Epimerization Risks Base-induced α-H abstraction can cause racemization; minimized by optimized protecting groups and base conditions.

Stock Solution Preparation Data

The preparation of stock solutions from this compound is standardized for research use, with precise dilution volumes for desired molarities:

Amount of Compound Volume for 1 mM Solution (mL) Volume for 5 mM Solution (mL) Volume for 10 mM Solution (mL)
1 mg 6.3452 1.269 0.6345
5 mg 31.7259 6.3452 3.1726
10 mg 63.4518 12.6904 6.3452

Note: Volumes calculated based on molecular weight and desired molarity for solution preparation.

Practical Notes on Preparation

  • Solvent Selection: Choose solvents based on solubility data; DMSO is preferred for high concentration stocks.
  • Avoid Repeated Freeze-Thaw: To prevent degradation, aliquot solutions and avoid repeated freeze-thaw cycles.
  • Use of Ultrasonic Bath: Aids in dissolving the compound effectively, especially for preparing clear stock solutions.
  • Order of Solvent Addition: When preparing in vivo formulations, add solvents sequentially ensuring clarity before proceeding to the next solvent to avoid precipitation or incomplete dissolution.

Q & A

Basic: What analytical methods are recommended to confirm the stoichiometric ratio of HCl and H₂O in H-Cys-OH · HCl · H₂O?

Methodological Answer:
The stoichiometry of HCl and H₂O can be validated using:

  • Fourier Transform Infrared Spectrometry (FTIR): Identifies characteristic vibrational modes of HCl (e.g., H–Cl stretching at ~2900 cm⁻¹) and H₂O (O–H bending at ~1640 cm⁻¹) .
  • Gas Chromatography (GC): Quantifies volatile HCl after thermal desorption .
  • Electrolysis in P₂O₅ cells: Measures H₂O content via electrochemical decomposition, reported as H₂O equivalents .
    Validation: Cross-calibrate results with elemental analysis (e.g., CHNS-O for C, H, N, S, and Cl content) to ensure accuracy.

Advanced: How can researchers reconcile discrepancies in hydration state measurements obtained from FTIR versus gravimetric analysis?

Methodological Answer:
Discrepancies often arise due to:

  • Hygroscopicity: H-Cys-OH · HCl · H₂O may absorb ambient moisture during gravimetric analysis, skewing results. Conduct measurements under controlled humidity (e.g., glovebox) .
  • Reactivity of H₂O: FTIR may fail to distinguish bound H₂O (as monohydrate) from adsorbed water. Use thermogravimetric analysis (TGA) to differentiate weight loss steps corresponding to dehydration (bound H₂O) versus desorption (adsorbed H₂O) .
    Resolution: Combine TGA with differential scanning calorimetry (DSC) to correlate thermal events with structural changes .

Basic: What purification strategies ensure high-purity H-Cys-OH · HCl · H₂O for biochemical assays?

Methodological Answer:

  • Recrystallization: Use ethanol/water mixtures (e.g., 70:30 v/v) to minimize co-precipitation of impurities. Monitor purity via HPLC with UV detection at 210 nm (amide bond absorption) .
  • Lyophilization: For hygroscopic batches, freeze-drying under vacuum prevents water reabsorption while preserving crystallinity .
    Quality Control: Validate purity (>98%) using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm molecular integrity .

Advanced: How does the hydration state of H-Cys-OH · HCl · H₂O influence its stability in cell culture media?

Methodological Answer:

  • Hydration Dynamics: Bound H₂O stabilizes the crystalline structure, while adsorbed water accelerates hydrolysis. Characterize stability using:
    • pH-dependent degradation studies: Monitor free cysteine release via Ellman’s assay (DTNB reagent) under varying pH (4–8) .
    • Accelerated stability testing: Expose samples to 40°C/75% relative humidity (ICH guidelines) and quantify degradation products (e.g., cystine) via LC-MS .
      Mitigation: Store lyophilized powder under inert gas (N₂/Ar) to prevent oxidation and hydration .

Basic: How can free HCl content be quantified in H-Cys-OH · HCl · H₂O batches?

Methodological Answer:

  • Acid-Base Titration: Titrate with standardized NaOH (0.1 M) using phenolphthalein (pH 8.2–10.0 endpoint). Calculate HCl content via stoichiometry:
    Moles of HCl=MNaOH×VNaOH\text{Moles of HCl} = M_{\text{NaOH}} \times V_{\text{NaOH}}
    Ensure sample dissolution in degassed water to avoid CO₂ interference .
  • Ion Chromatography (IC): Directly quantify Cl⁻ ions with suppressed conductivity detection, validated against NIST-traceable standards .

Advanced: What analytical challenges arise when characterizing decomposition products of H-Cys-OH · HCl · H₂O under oxidative stress?

Methodological Answer:

  • Complex Matrix Effects: Oxidative byproducts (e.g., cystine, sulfonic acids) require hyphenated techniques:
    • LC-MS/MS: Use reverse-phase C18 columns with mobile phases containing 0.1% formic acid for separation. Employ MRM (multiple reaction monitoring) for selective detection .
    • Radical Scavenging Assays: Quantify ROS (e.g., H₂O₂) using fluorogenic probes (e.g., Amplex Red) to correlate degradation with oxidative stress .
      Troubleshooting: Spike samples with isotopically labeled internal standards (e.g., ¹³C-cysteine) to correct for matrix-induced ionization suppression .

Basic: How should researchers handle discrepancies between theoretical and experimental elemental analysis data?

Methodological Answer:

  • Error Sources: Common issues include incomplete combustion (underestimated C/H/N) or hygroscopicity (overestimated H₂O).
  • Resolution:
    • Dry samples at 110°C for 24 hours pre-analysis to remove adsorbed water .
    • Validate via alternative methods (e.g., X-ray crystallography for structural confirmation) .

Advanced: What strategies optimize the use of H-Cys-OH · HCl · H₂O in peptide synthesis while minimizing racemization?

Methodological Answer:

  • Racemization Prevention:
    • Use low-temperature (0–4°C) coupling reactions with HOBt/DIC activation .
    • Monitor enantiomeric purity via chiral HPLC (e.g., Chirobiotic T column) .
  • In Situ Stabilization: Add antioxidants (e.g., TCEP) to thiol-containing buffers to prevent disulfide formation .

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